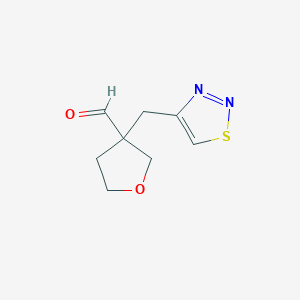![molecular formula C11H12BrNS2 B13263749 [(3-Bromothiophen-2-yl)methyl][2-(thiophen-2-yl)ethyl]amine](/img/structure/B13263749.png)
[(3-Bromothiophen-2-yl)methyl][2-(thiophen-2-yl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-Bromothiophen-2-yl)methyl][2-(thiophen-2-yl)ethyl]amine is an organic compound that features a brominated thiophene ring and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Bromothiophen-2-yl)methyl][2-(thiophen-2-yl)ethyl]amine typically involves the reaction of 3-bromothiophene with an appropriate amine under controlled conditions. One common method involves the use of N,N-Dimethylformamide (DMF) as a solvent, which reacts with thiophene to obtain 2-thiophenecarbaldehyde. This intermediate is then reacted with isopropyl chloroacetate to obtain 2-thiopheneacetaldehyde, followed by a reaction with hydroxylamine hydrochloride to form 2-thiopheneacetaldehyde oxime. Finally, reduction of this oxime yields 2-thiopheneethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
[(3-Bromothiophen-2-yl)methyl][2-(thiophen-2-yl)ethyl]amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like DMF or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.
Scientific Research Applications
[(3-Bromothiophen-2-yl)methyl][2-(thiophen-2-yl)ethyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of [(3-Bromothiophen-2-yl)methyl][2-(thiophen-2-yl)ethyl]amine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the amine group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- (5-Bromothiophen-2-yl)methylamine
- [(3-Bromothiophen-2-yl)methyl][3-(dimethylamino)propyl]amine
- Thiophene-2-ethylamine
Uniqueness
[(3-Bromothiophen-2-yl)methyl][2-(thiophen-2-yl)ethyl]amine is unique due to its specific substitution pattern and the presence of both bromine and amine functional groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C11H12BrNS2 |
|---|---|
Molecular Weight |
302.3 g/mol |
IUPAC Name |
N-[(3-bromothiophen-2-yl)methyl]-2-thiophen-2-ylethanamine |
InChI |
InChI=1S/C11H12BrNS2/c12-10-4-7-15-11(10)8-13-5-3-9-2-1-6-14-9/h1-2,4,6-7,13H,3,5,8H2 |
InChI Key |
SIWOTPRTMDIXRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CCNCC2=C(C=CS2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


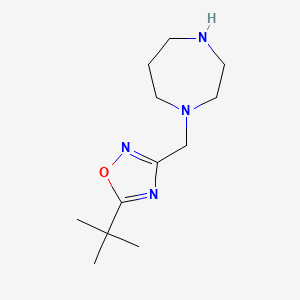
amine](/img/structure/B13263670.png)


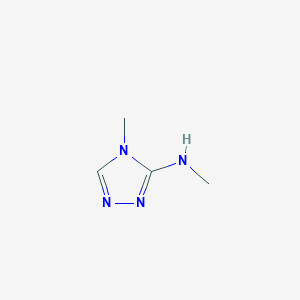
![N,N-dimethyl-2-[(3-methylcyclopentyl)amino]acetamide](/img/structure/B13263690.png)
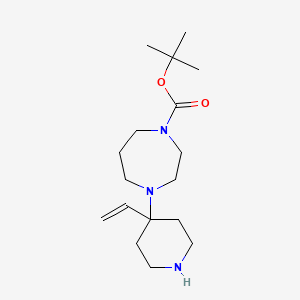
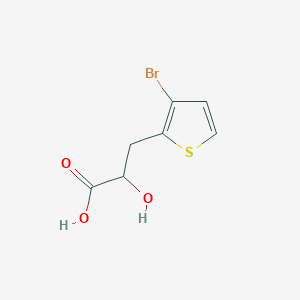
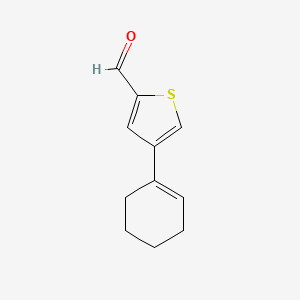
![(3R)-N,N-Dimethyl-3-[(propan-2-yl)amino]butanamide](/img/structure/B13263712.png)
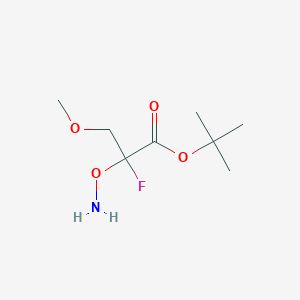

![1-[3-Methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B13263720.png)
